4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
描述
4-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic benzamide derivative featuring a pyridazine core substituted with an ethylsulfonyl group at the 6-position. The compound’s structure integrates a chloro-substituted benzamide moiety linked via an amide bond to a phenyl ring bearing the pyridazine-sulfonyl group.
属性
IUPAC Name |
4-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-5-9-16(10-6-13)21-19(24)14-3-7-15(20)8-4-14/h3-12H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYNAKMZOOPFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.
科学研究应用
作用机制
The mechanism of action of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various physiological processes . By inhibiting these enzymes, the compound can exert anti-inflammatory and anticancer effects. Additionally, its ability to interact with cellular receptors and signaling pathways contributes to its biological activities.
相似化合物的比较
Pharmaceutical Analogs
Key Findings :
Agrochemical Benzamides
Key Findings :
- The pyridazine-sulfonyl group in the target compound differs from zarilamid’s cyanoethoxymethyl substituent, likely altering lipophilicity and target specificity.
- Compared to tebufenpyrad’s pyrazole core, the pyridazine ring may offer distinct electronic properties, influencing interaction with biological targets .
Key Findings :
生物活性
The compound 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS Number: 1005307-71-0) is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is , with a molecular weight of 446.86 g/mol. The structure includes a chloro group, an ethylsulfonyl moiety, and a pyridazine ring, which contribute to its diverse interactions with biological targets.
Key Structural Features
| Component | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and biological activity |
| Ethylsulfonyl Group | Potentially increases solubility and biological interactions |
| Pyridazine Ring | Known for various pharmacological activities |
Research indicates that compounds similar to 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : Its structural components may enhance its efficacy against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
Case Studies
- Anticancer Evaluation : A study evaluated the effects of similar pyridazine derivatives on human cancer cell lines. Results indicated that these compounds significantly reduced cell viability, suggesting that the ethylsulfonyl substitution enhances anticancer activity through apoptosis induction.
- Antimicrobial Testing : In vitro tests demonstrated that 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
- Enzyme Interaction Studies : Research focused on the binding affinity of this compound to specific enzymes involved in metabolic pathways. The findings revealed strong interactions with target enzymes, which could lead to therapeutic applications in metabolic disorders.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-nitrobenzamide | Nitro group; no chloro or sulfonyl | Antidiabetic activity |
| Ethylsulfonamide | Sulfonamide group; simpler structure | Antimicrobial properties |
| Pyridazine derivatives | Varied substituents; similar core structure | Potential anticancer activity |
| 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide | Unique combination of functional groups | Enhanced pharmacological profile |
常见问题
Q. How can researchers optimize the synthetic yield of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide?
- Methodological Answer : The synthesis typically involves sequential steps: (1) Preparation of the pyridazine core via sulfonation of ethyl groups (e.g., using Na₂SO₃/EtOH under reflux) ; (2) Coupling the pyridazine derivative to a chlorinated benzene ring via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, K₂CO₃ base) ; (3) Final amidation with 4-chlorobenzoyl chloride in anhydrous DMF. Yield optimization requires strict control of reaction stoichiometry (1:1.2 molar ratio for coupling steps), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane:EtOAc gradient) .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylsulfonyl group at pyridazin-3-yl, chloro-benzamide linkage) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode for [M+H]⁺ ion) .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase) .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained (slow evaporation from DCM/hexane) .
Q. How can researchers evaluate the compound’s antibacterial activity in vitro?
- Methodological Answer : Use standardized assays such as:
- Minimum Inhibitory Concentration (MIC) : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Time-Kill Curves : Monitor bactericidal kinetics at 2× MIC over 24 hours .
- Enzyme Inhibition Assays : Target-specific assays (e.g., acps-pptase activity via NADH-coupled spectrophotometry) to confirm mechanism .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., inoculum size, growth medium) across labs .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may antagonize activity .
- Resistance Mechanisms : Perform genomic sequencing of treated bacterial strains to detect efflux pump upregulation .
Q. How can computational modeling predict the compound’s interaction with bacterial targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to acps-pptase (PDB ID: 1QMG). Focus on sulfonyl-pyridazine interactions with catalytic residues (e.g., Arg-129, Asp-87) .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
- QSAR Analysis : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl) on activity .
Q. What experimental designs are optimal for studying metabolic stability in hepatic microsomes?
- Methodological Answer :
- Incubation Conditions : Pooled human liver microsomes (0.5 mg/mL), NADPH regeneration system, 37°C, 0–60 min sampling .
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated derivatives) .
- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Data Contradiction & Validation
Q. How should researchers address inconsistent cytotoxicity results across cell lines?
- Methodological Answer :
- Dose-Response Validation : Test multiple concentrations (0.1–100 μM) in triplicate .
- Cell Line Authentication : STR profiling to confirm identity (e.g., HeLa vs. HEK293) .
- Apoptosis Assays : Annexin V/PI staining to differentiate cytostatic vs. cytotoxic effects .
Structural & Functional Insights
Q. What role does the ethylsulfonyl group play in modulating target affinity?
- Methodological Answer :
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